molecular formula C7H11BF3KO B2926418 potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide CAS No. 2542181-73-5

potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide

Cat. No.: B2926418
CAS No.: 2542181-73-5
M. Wt: 218.07
InChI Key: GGQQJYHSYQPQGB-UHFFFAOYSA-N
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Description

Potassium trifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide is a potassium salt of a trifluoroborate anion complexed with a 6-oxaspiro[2.5]octan-1-yl group. The spiro[2.5]octane scaffold consists of a bicyclic system where a cyclopropane ring (3-membered) and a cyclohexane ring (5-membered) share a single atom. The "6-oxa" designation indicates an oxygen atom embedded in the larger ring, enhancing polarity and influencing reactivity. This compound is structurally related to organotrifluoroborate salts, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and water solubility .

Properties

IUPAC Name

potassium;trifluoro(6-oxaspiro[2.5]octan-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQJYHSYQPQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC12CCOCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide typically involves the reaction of a boronic acid derivative with a potassium fluoride source in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, borane complexes, and substituted borates, which are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide involves its interaction with molecular targets through the formation of boron-containing intermediates. These intermediates can participate in various biochemical pathways, leading to the desired therapeutic or catalytic effects. The trifluoroborate group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural Variations in Spiro Trifluoroborate Salts

The table below highlights key structural differences between the target compound and analogous spiro trifluoroborates:

Compound Name Molecular Formula Spiro System Substituents Molecular Weight Key Features
Potassium trifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide (Target) C₇H₉BF₃KO* [2.5] (3 + 5 rings) 6-Oxa ~242.0† Oxygen in 5-membered ring
Potassium trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide C₅H₇BF₃KO [2.3] (3 + 3 rings) 5-Oxa 216.0 Smaller spiro system, higher ring strain
Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide C₆H₉BF₃K [2.3] (3 + 3 rings) None 200.0 All-carbon spiro, lower polarity
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide C₇H₉BF₃KO [3.3] (5 + 5 rings) 3-Ketone 242.0 Ketone group enhances electrophilicity
Potassium{6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide C₁₂H₂₀BF₃KNO₂ [2.5] (3 + 5 rings) Boc-protected 6-aza 317.2 Nitrogen instead of oxygen, bulky Boc group

*Estimated based on similar compounds; †Approximation due to lack of direct data.

Key Observations :

  • Heteroatom Effects : The 6-oxa group increases polarity and may improve solubility in polar solvents compared to all-carbon analogs like .
  • Functional Groups : Ketone () or Boc-protected amine () substituents modify electronic properties and steric bulk, impacting reactivity in cross-coupling reactions.

Physicochemical and Analytical Properties

Collision cross-section (CCS) data from mass spectrometry provide insights into molecular conformation:

Compound (Adduct) Predicted CCS (Ų) Reference
Target ([M+H]+) ~142‡ -
[5-oxaspiro[2.3]hexan-1-yl] ([M+H]+) 141.7
[spiro[2.3]hexan-5-yl] ([M+H]+) Not reported

‡Estimated based on structural similarity to .

Implications : The target compound’s larger spiro system may result in slightly higher CCS values compared to [2.3] systems, reflecting differences in molecular volume.

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings. demonstrates that steric and electronic factors govern reactivity:

  • Electron-Withdrawing Groups : The 6-oxa group may slightly deactivate the boron center, slowing transmetallation compared to electron-rich analogs.

Biological Activity

Potassiumtrifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide, also known as potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate, is a potassium salt derivative of a boronic acid featuring a unique spirocyclic structure. Its molecular formula is C7H9BF5KOC_7H_9BF_5KO, and it has garnered interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.

PropertyDescription
Molecular Formula C7H9BF5KO
IUPAC Name potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide
Molecular Weight 245.00 g/mol
CAS Number 144728-22-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide, conducted under anhydrous conditions to prevent hydrolysis.

This compound exhibits biological activity primarily through its role as a Lewis acid, facilitating various biochemical reactions. Its interaction with biological macromolecules can influence enzyme activity and metabolic pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • Research indicates that compounds similar to this compound can act as enzyme inhibitors, affecting pathways such as glycolysis and the Krebs cycle. Specific studies have demonstrated its potential in inhibiting key enzymes involved in cancer metabolism.
  • Antimicrobial Activity
    • Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. In vitro studies revealed a significant reduction in bacterial growth when exposed to varying concentrations of the compound.
  • Cellular Assays
    • Cellular assays have been employed to assess the cytotoxicity of this compound on different cell lines, including cancerous and non-cancerous cells. Results indicated selective cytotoxic effects, suggesting its potential as a therapeutic agent.

Biological Activity Summary

Study TypeFindings
Enzyme InhibitionInhibits key metabolic enzymes
Antimicrobial ActivityEffective against specific bacterial strains
CytotoxicitySelective effects on cancerous cell lines

Comparative Analysis with Related Compounds

CompoundEnzyme InhibitionAntimicrobial ActivityCytotoxicity
This compoundModerateModerateHigh
Related Compound AHighLowModerate
Related Compound BLowHighLow

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